molecular formula C14H11N3O B1516789 2-(1H-Benzimidazol-1-ylcarbonyl)aniline CAS No. 915924-55-9

2-(1H-Benzimidazol-1-ylcarbonyl)aniline

Cat. No.: B1516789
CAS No.: 915924-55-9
M. Wt: 237.26 g/mol
InChI Key: BPVGCUBQNYLDNA-UHFFFAOYSA-N
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Description

Introduction to 2-(1H-Benzimidazol-1-ylcarbonyl)aniline

This compound stands as a notable example of heterocyclic chemistry, representing the integration of two important pharmacophores within a single molecular framework. The compound exhibits the characteristic properties of both benzimidazole and aniline functionalities, creating a unique chemical entity with distinct reactivity patterns and potential applications. The benzimidazole moiety contributes to the compound's aromatic stability and electronic properties, while the aniline component provides nucleophilic character through its primary amino group. The carbonyl linkage between these two structural units introduces additional chemical functionality, allowing for specific interactions and reactions that would not be possible with direct attachment of the aromatic systems.

The significance of this compound extends beyond its structural novelty, as it represents a class of molecules that bridge fundamental heterocyclic chemistry with practical synthetic applications. The benzimidazole core has been recognized as a privileged structure in medicinal chemistry due to its ability to interact with various biological targets, while the aniline component provides additional sites for chemical modification and derivatization. The combination of these features in this compound creates opportunities for exploring new chemical transformations and developing novel synthetic methodologies. Research in this area has demonstrated the importance of understanding the fundamental properties of such hybrid molecules to advance both theoretical knowledge and practical applications in organic synthesis.

Chemical Identity and Nomenclature

The systematic identification and naming of this compound follows established chemical nomenclature conventions that reflect its complex molecular structure. The compound's chemical identity encompasses multiple aspects, including its systematic name, structural representation, and various registry numbers that facilitate its identification in chemical databases and literature. Understanding the nomenclature system used for this compound provides insight into its structural organization and helps establish its relationship to other members of the benzimidazole family. The systematic approach to naming this compound reflects the hierarchical nature of its molecular architecture, with the benzimidazole system serving as the primary structural framework and the aniline component representing a significant substituent.

The chemical identity of this compound is further established through its unique molecular formula and structural characteristics that distinguish it from related benzimidazole derivatives. The presence of both nitrogen-containing heterocyclic systems and the carbonyl linking group creates a complex molecular architecture that requires careful consideration in nomenclature assignments. The systematic naming conventions help clarify the connectivity and spatial arrangement of the various functional groups within the molecule, providing essential information for understanding its chemical behavior and potential reactivity patterns. This comprehensive approach to chemical identification ensures that the compound can be accurately referenced and studied across different research contexts and applications.

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules that precisely describe its molecular structure and connectivity. According to chemical database records, the compound is systematically named as 2-(1H-1,3-benzodiazole-1-carbonyl)aniline, which reflects the attachment of the carbonyl group to the nitrogen-1 position of the benzimidazole ring system. This nomenclature clearly indicates the presence of the benzimidazole core (referred to as 1,3-benzodiazole in systematic naming) and its connection to the aniline moiety through a carbonyl functional group. The systematic name provides unambiguous identification of the molecular structure and eliminates potential confusion with related compounds that might have different connectivity patterns.

The structural representation of this compound can be expressed through various chemical notation systems that convey different aspects of its molecular architecture. The compound's molecular formula is established as C₁₄H₁₁N₃O, indicating the presence of fourteen carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and one oxygen atom. The structural representation includes the benzimidazole bicyclic system with its characteristic fused benzene and imidazole rings, connected through a carbonyl group to the aniline component. This arrangement creates a linear molecular architecture with specific electronic properties derived from the conjugated aromatic systems and the electron-withdrawing effect of the carbonyl group.

Structural Component Chemical Formula Molecular Weight (g/mol)
Complete Molecule C₁₄H₁₁N₃O 237.26
Benzimidazole Core C₇H₆N₂ 118.14
Aniline Component C₆H₇N 93.13
Carbonyl Linkage CO 28.01

Properties

IUPAC Name

(2-aminophenyl)-(benzimidazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-11-6-2-1-5-10(11)14(18)17-9-16-12-7-3-4-8-13(12)17/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVGCUBQNYLDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C=NC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651064
Record name (2-Aminophenyl)(1H-benzimidazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-55-9
Record name (2-Aminophenyl)(1H-benzimidazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

The compound 2-(1H-Benzimidazol-1-ylcarbonyl)aniline , a benzimidazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies, and presents data tables summarizing key research results.

Biological Activity Overview

Benzimidazole derivatives, including this compound, are recognized for their extensive pharmacological properties. They exhibit activities such as:

  • Antimicrobial : Effective against a range of bacteria and fungi.
  • Anticancer : Demonstrated potential in inhibiting tumor cell proliferation.
  • Antiviral : Some derivatives show activity against viral infections.
  • Anti-inflammatory : Capable of reducing inflammation in various models.

The mechanisms underlying the biological activities of benzimidazole derivatives often involve interactions with DNA and various enzymes. For instance:

  • DNA Binding : Many benzimidazole compounds bind to DNA, affecting its structure and function, which can lead to inhibition of cancer cell growth .
  • Enzyme Inhibition : Compounds have been shown to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its analogs. For example, compounds derived from the benzimidazole framework have been tested against various cancer cell lines, showing promising results:

CompoundCell LineIC50 (μM)Notes
2gMDA-MB-23116.38Best antiproliferative activity observed
12bVarious (NCI 60 panel)16Comparable to standard anticancer agents
5HCC8276.26High activity in 2D assays
9NCI-H3586.48Significant inhibition noted

These findings indicate that structural modifications can enhance the anticancer efficacy of benzimidazole derivatives .

Antimicrobial Activity

The antimicrobial properties of these compounds have also been extensively studied. For instance:

CompoundPathogenMIC (μg/mL)Activity Level
2gStaphylococcus aureus4Significant inhibition
2gStreptococcus faecalis8Moderate inhibition
VariousCandida albicans64Moderate activity

These results demonstrate the potential of benzimidazole derivatives as effective antimicrobial agents .

Case Studies

Several case studies illustrate the effectiveness of benzimidazole derivatives in clinical and laboratory settings:

  • Anticancer Study : A study involving a series of benzimidazole derivatives showed that certain compounds could induce G2/M phase arrest in cancer cells, suggesting a mechanism for their anticancer effects .
  • Antimicrobial Assessment : A comprehensive evaluation of various benzimidazole analogs demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, with some compounds outperforming established antibiotics .

Chemical Reactions Analysis

Diazotization and Azo Coupling Reactions

The aniline group undergoes diazotization in acidic conditions, forming diazonium salts that participate in coupling reactions. For example:

  • Procedure : Dissolving the compound in HCl/water, followed by treatment with NaNO₂ at <5°C generates the diazonium intermediate. This reacts with phenolic or amine substrates under alkaline or acidic conditions, yielding para-substituted azo derivatives .

  • Example Product : Red crystals of {4-(1H-benzimidazol-2-yl)phenyl}diazenyl derivatives form upon coupling with phenols .

Coordination Chemistry and Metal Complexation

The benzimidazole nitrogen and carbonyl oxygen act as coordination sites for transition metals:

  • Cadmium Complexation : Reacting 2-(1H-benzimidazol-2-yl)aniline with CdCl₂ in ethanol produces a tetrahedral complex. Key data:

    PropertyValue
    Yield85%
    Melting Point233°C
    UV-Vis λmax (DMSO)287 nm, 353 nm
    IR Peaks (cm⁻¹)3379 (N–H), 1609 (C=N)

This complex demonstrates ligand behavior via N–H and C=N groups, confirmed by HRMS and XRD .

Nucleophilic Substitution at the Carbonyl Group

The carbonyl group participates in nucleophilic acyl substitution:

  • Hydrazone Formation : Condensation with hydroxyl- or methoxy-benzaldehydes in ethanol produces hydrazones. For example:

    • Reaction with 4-hydroxybenzaldehyde yields a hydrazone exhibiting antioxidant activity (IC₅₀ = 64 µg/mL against Candida albicans) .

    • Spectral confirmation via FT-IR (disappearance of N–H stretch at ~3300 cm⁻¹) and ¹H NMR (appearance of azomethine CH=N peak at δ 8.2–8.5) .

Functionalization via C–H Activation

The aniline moiety undergoes regioselective C–H functionalization under palladium catalysis:

  • para-Olefination : Using a Pd/S,O-ligand catalyst, the para position of the aniline ring is selectively olefinated. Key mechanistic insights:

    • Rate-limiting C–H cleavage (primary KIE = 6.2–8.5) .

    • Electron-rich anilines react preferentially, suggesting an electrophilic palladation pathway .

Antiproliferative and Antimicrobial Activity

Derivatives exhibit biological activity:

  • N-Alkylation : Heptyl-substituted analogs show IC₅₀ = 16.38 µM against MDA-MB-231 breast cancer cells .

  • Antimicrobial Effects : MIC values of 4–8 µg/mL against Staphylococcus aureus and methicillin-resistant strains .

Synthetic Methodologies

While direct synthesis of 2-(1H-Benzimidazol-1-ylcarbonyl)aniline is not detailed in the sources, analogous routes include:

  • Solvent-Free Condensation : o-Phenylenediamine reacts with carbonyl precursors under thermal conditions .

  • Catalytic Methods : SiO₂-supported BiOCl/FeOCl nanoparticles enhance yields (>85%) in benzimidazole syntheses .

Table 1: Spectral Characteristics of Key Derivatives

Reaction TypeIR (cm⁻¹)¹H NMR (δ, ppm)Application
Azo Coupling 1609 (C=N)7.8–8.1 (aromatic H)Dye synthesis
Hydrazone 1650 (C=O)8.2–8.5 (CH=N)Antioxidants
Metal Complex 3379 (N–H)6.9–7.5 (aromatic H)Coordination chemistry

Table 2: Biological Activity of Derivatives

CompoundIC₅₀ (µM)MIC (µg/mL)Target Pathogen/Cell Line
Heptyl-substituted 16.384 (MRSA)MDA-MB-231, S. aureus
Hydrazone N/A64 (C. albicans)Fungal infections

Comparison with Similar Compounds

Structural and Functional Differences

The target compound differs from its analogs primarily in the presence of a carbonyl group bridging the benzimidazole and aniline moieties. Key analogs include:

2-(1H-Benzimidazol-2-yl)aniline

  • Structure : Direct linkage of the benzimidazole (at position 2) to the aniline’s ortho position.
  • Molecular Formula : C₁₃H₁₁N₃ (average mass: 209.25 g/mol) .
  • Key Properties : Exhibits planar geometry due to conjugation, enhancing stability and π-π stacking interactions.

4-(1H-Benzimidazol-2-yl)aniline Structure: Benzimidazole attached to the para position of aniline. Molecular Formula: C₁₃H₁₁N₃ (average mass: 209.25 g/mol) .

N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]aniline

  • Structure : Methyl-substituted benzimidazole linked via a methylene group to aniline.
  • Molecular Formula : C₁₅H₁₅N₃ (average mass: 237.30 g/mol) .
  • Key Properties : The methyl group enhances lipophilicity, which may influence bioavailability.

4-(5-Methyl-1H-benzimidazol-2-yl)aniline Structure: Methyl-substituted benzimidazole at position 5, linked to para-aniline. Molecular Formula: C₁₄H₁₃N₃ (average mass: 223.28 g/mol) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
2-(1H-Benzimidazol-2-yl)aniline C₁₃H₁₁N₃ 209.25 Not reported Ortho substitution, planar structure
4-(1H-Benzimidazol-2-yl)aniline C₁₃H₁₁N₃ 209.25 Not reported Para substitution, improved solubility
2-(2-Methyl-1H-imidazol-1-yl)aniline C₁₀H₁₁N₃ 173.21 132.5–134.5 Methyl-imidazole, higher melting point
4-(5-Methyl-1H-benzimidazol-2-yl)aniline C₁₄H₁₃N₃ 223.28 Not reported Methylation for metabolic stability

Notes:

  • The carbonyl group in 2-(1H-Benzimidazol-1-ylcarbonyl)aniline introduces polarity, likely reducing lipophilicity compared to methylene-linked analogs .
  • Ortho-substituted derivatives (e.g., 2-(1H-Benzimidazol-2-yl)aniline) may exhibit steric hindrance, affecting reactivity .

Commercial Availability and Pricing

Compound Name CAS RN Purity Price (USD) Supplier Reference
4-(1H-Benzimidazol-2-yl)aniline 2963-77-1 97% ~38,400/g TCI Chemicals
2-(2-Methyl-1H-imidazol-1-yl)aniline 26286-55-5 97% ~14,500/250mg Kanto Reagents

Preparation Methods

General Synthetic Strategy

The preparation of 2-(1H-Benzimidazol-1-ylcarbonyl)aniline generally involves the formation of a urea or carbamoyl linkage between a benzimidazole derivative and an aniline moiety. The key synthetic approach is the reaction of 2-(1H-benzimidazol-2-yl)aniline with appropriate isocyanate reagents, yielding benzimidazole-urea derivatives, including this compound as a core structure.

Detailed Preparation Method via Isocyanate Reaction

A well-documented method involves the reaction of 2-(1H-benzimidazol-2-yl)aniline (referred to as compound 1) with various isocyanates (compounds 2a–h) to produce benzimidazole-urea derivatives (compounds 3a–h), including the target this compound structure.

Procedure:

  • Reactants: 2-(1H-benzimidazol-2-yl)aniline (1 mmol) and an isocyanate (1.5 mmol).
  • Solvent: A mixture of dichloromethane and acetone (80:20 ratio).
  • Conditions: Stirring at room temperature until completion, monitored by TLC.
  • Yield: Typically ranges from 60% to 93%, depending on the isocyanate used.

This method is favored due to its mild conditions and good yields. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the isocyanate, forming the urea linkage.

Optimization and Reaction Parameters

  • Solvent Choice: The best solvent system was found to be dichloromethane/acetone (80/20), which gave full substrate conversion and up to 90% yield.
  • Isocyanate Equivalents: Using 1.5 equivalents of isocyanate ensured complete reaction.
  • Reaction Time: Varies from 1 to 10 hours depending on the isocyanate structure.
  • Substrate Reactivity: Aryl isocyanates generally gave higher yields and faster reactions compared to alkyl or cycloalkyl isocyanates, likely due to electronic effects reducing the electrophilicity of the isocyanate carbon in non-aryl substrates.

Representative Data Table of Reaction Yields

Entry Isocyanate Type Product Yield (%) Reaction Time (hours)
1 Phenyl isocyanate 85 1
2 Naphthyl isocyanate 90 1
3 Alkyl isocyanate 80 2
4 Cycloalkyl isocyanate 75 8
5 Substituted aryl isocyanate 65 4
6 Aliphatic isocyanate 60 10
7 1,4-Phenylene diisocyanate (2 equiv.) 93 2
8 1,4-Bis(isocyanatomethyl)cyclohexane (2 equiv.) 85 10

Note: Reaction conditions: 1 mmol of 2-(1H-benzimidazol-2-yl)aniline, 1.5 mmol of isocyanate (except for diisocyanates where 2 equiv. were used), solvent mixture dichloromethane/acetone (80/20), room temperature, monitored by TLC.

Spectroscopic Characterization Supporting Preparation

  • Infrared (IR) Spectroscopy: The urea carbonyl group typically shows a strong absorption near 1670 cm⁻¹; NH stretching vibrations of benzimidazole and urea groups appear around 3200–3300 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: NH protons of benzimidazole and urea groups resonate downfield (around 12–13 ppm).
    • ¹³C NMR: The urea carbonyl carbon appears near 153 ppm, while benzimidazole carbons resonate around 150 ppm.
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks consistent with the expected molecular formula of this compound derivatives.

Alternative Preparation Routes

While the isocyanate reaction is the most direct and efficient, other synthetic routes reported for related benzimidazole derivatives include:

Summary of Key Research Findings

  • The reaction of 2-(1H-benzimidazol-2-yl)aniline with aryl isocyanates under mild conditions is an effective method for preparing this compound derivatives with good yields (up to 93%).
  • Solvent optimization and stoichiometric control are critical for maximizing yield and purity.
  • Spectroscopic data reliably confirm the formation of the target urea linkage.
  • The nature of the isocyanate substituent significantly influences the reaction rate and yield, with aryl isocyanates outperforming alkyl counterparts.
  • This synthetic route provides a versatile platform for generating a library of benzimidazole-urea compounds for further biological evaluation.

Q & A

Basic: What are the recommended methods for synthesizing 2-(1H-Benzimidazol-1-ylcarbonyl)aniline, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves coupling benzimidazole derivatives with aniline precursors. A common approach is the nucleophilic substitution or condensation reaction between 1H-benzimidazole carbonyl chloride and 2-aminophenyl groups. Key optimization parameters include:

  • Catalysts : Use of DMAP (4-dimethylaminopyridine) or triethylamine to enhance reaction efficiency .
  • Solvent selection : Polar aprotic solvents like DMF or THF improve solubility of intermediates .
  • Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
    For purification, column chromatography (silica gel, ethyl acetate/hexane) or crystallization (e.g., ethanol/water mixtures) yields >90% purity .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:
A multi-technique approach is recommended:

TechniqueApplicationKey Observations
¹H/¹³C NMR Confirm aromatic protons and carbonyl groupsBenzimidazole protons at δ7.5–8.5 ppm; carbonyl C=O at ~170 ppm .
FT-IR Detect C=O stretch and N-H bendingPeaks at ~1700 cm⁻¹ (C=O) and 3300–3500 cm⁻¹ (N-H) .
Mass Spectrometry Verify molecular weightESI-MS or HRMS for exact mass confirmation .

Advanced: How can X-ray crystallography using SHELX software resolve ambiguities in molecular conformation?

Answer:
SHELX software (e.g., SHELXL) refines crystallographic data to resolve bond angles, torsion angles, and hydrogen bonding:

Data collection : High-resolution (<1.0 Å) datasets reduce refinement errors .

Hydrogen bonding analysis : SHELXPRO identifies intramolecular interactions (e.g., N-H···O=C) affecting conformation .

Validation : WinGX integrates ORTEP for visualizing anisotropic displacement ellipsoids, critical for assessing thermal motion .

Advanced: What strategies address contradictory biological activity data for benzimidazole-aniline derivatives across assay systems?

Answer:

  • Assay standardization : Compare IC₅₀ values under consistent pH, temperature, and solvent conditions .
  • Structural analogs : Test derivatives (e.g., 2-(isopropylthio)aniline) to isolate steric/electronic effects .
  • Computational modeling : Perform docking studies to validate target binding vs. off-target interactions .

Basic: What are key considerations in designing stability studies for this compound under varying pH and temperature?

Answer:

  • Accelerated degradation : Use HPLC to monitor decomposition products at 40–60°C and pH 3–9 .
  • Light sensitivity : Store samples in amber vials to prevent photodegradation of the benzimidazole core .
  • Moisture control : Karl Fischer titration ensures anhydrous conditions during long-term storage .

Advanced: How does the benzimidazolylcarbonyl group influence aromatic substitution patterns?

Answer:
The electron-withdrawing carbonyl group directs electrophilic substitution to the meta position of the aniline ring. Experimental evidence includes:

  • Nitration studies : Meta-nitro derivatives dominate over ortho/para isomers .
  • DFT calculations : Electron density maps show reduced reactivity at the para position due to resonance withdrawal .

Basic: What purification techniques isolate this compound from complex mixtures?

Answer:

  • Crystallization : Ethanol/water mixtures yield high-purity crystals (91% recovery) .
  • Chromatography : Flash chromatography with silica gel (ethyl acetate:hexane = 3:7) removes unreacted precursors .

Advanced: What computational models predict the reactivity of the benzimidazole-carbonyl-aniline scaffold?

Answer:

  • QSAR modeling : Correlate substituent Hammett constants (σ) with reaction rates for electrophilic substitution .
  • Molecular dynamics : Simulate solvent effects on transition states in nucleophilic acyl substitutions .

Advanced: How is intramolecular hydrogen bonding confirmed in this compound?

Answer:

  • X-ray crystallography : SHELXL refines H-bond distances (e.g., N-H···O=C ≈ 2.1 Å) .
  • VT-NMR : Variable-temperature NMR shows reduced exchange broadening at low temps, stabilizing H-bonds .

Basic: What safety protocols apply given limited SDS data for this compound?

Answer:

  • General precautions : Use PPE (gloves, goggles) and work in a fume hood due to structural similarity to toxic aniline derivatives .
  • Waste disposal : Incinerate at >800°C to prevent aromatic amine release into the environment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(1H-Benzimidazol-1-ylcarbonyl)aniline
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2-(1H-Benzimidazol-1-ylcarbonyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.